![molecular formula C10H9BrN2O2 B040343 Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 372198-69-1](/img/structure/B40343.png)

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Übersicht

Beschreibung

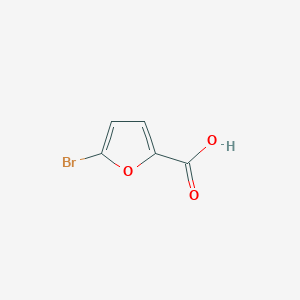

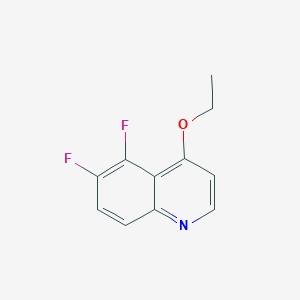

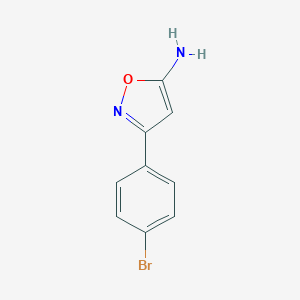

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties : Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids demonstrate potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1984).

Anti-Hepatitis B Virus Activity : Derivatives like ethyl 6-bromo-8-hydroxyimidazo[1,2a]pyridine-3-carboxylate, specifically 10o and 10s, show promising anti-hepatitis B virus activity and cytotoxicity in HepG2.2.15 cells (Chen et al., 2011).

Synthesis of Various Compounds : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate can be converted into diverse compounds like 1,6-diazanaphthalene and pyrano-[2,3-c]pyrazole (Harb et al., 1989).

Synthesis of Amino Acid Derivatives : 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives are used to synthesize various amino acid derivatives and amides (Stanovnik et al., 2008).

Immunomodulatory and Anticancer Activities : Novel 2substituted 6-bromo-3-methylthiazolo[3,2a]benzimidazole derivatives demonstrate strong immunomodulatory and anticancer activities, with specific cytotoxicity against colon carcinoma cells (Abdel‐Aziz et al., 2009).

Synthesis of N-(pyridin-2-yl)amides : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridines, resulting in versatile compounds with potential applications in various fields (Liu et al., 2019).

Microwave-Assisted Synthesis Methods : A microwave-assisted method enables the synthesis of 3-alkenylimidazo[1,2-a]pyridines in high to moderate yields, applicable in various imidazo[1,2-a]pyridine derivatives (Koubachi et al., 2008).

Potential Anti-Tubercular Compounds : A QSAR modeling study identified six novel anti-tubercular compounds with higher activity and good pharmacokinetic properties, indicating potential for future clinical trials (Abdullahi et al., 2020).

Synthesis of Novel Heterocyclic Systems : The synthesis of novel pyridothienopyrimidines, pyridothienopyrimidobenzimidazoles, and related fused polyheterocyclic systems was demonstrated using novel synthons (Bakhite et al., 2005).

Suzuki-Miyaura Borylation Reaction : A palladium-catalyzed Suzuki-Miyaura borylation reaction was used for synthesizing potential anti-cancer and anti-TB agents, with two compounds showing potent anti-cancer activity in NCI-60 screening (Sanghavi et al., 2022).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a compound that has been studied for its potential anti-proliferative activity against S. pneumoniae . The primary target of this compound is the bacterial cell division protein FtsZ .

Mode of Action

The compound interacts with the Vitamin K3-binding region of a homology model generated for S. pneumoniae FtsZ . This interaction inhibits the assembly of the bacterial cell division machinery, thereby exerting its anti-proliferative effect .

Biochemical Pathways

It is known that the compound disrupts the normal function of ftsz, a protein essential for bacterial cell division .

Pharmacokinetics

The compound is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial cell division, leading to anti-proliferative activity against S. pneumoniae . This could potentially lead to the death of the bacteria, although further studies are needed to confirm this.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Additionally, direct contact with skin and eyes should be avoided, and good ventilation should be ensured during handling .

Biochemische Analyse

Biochemical Properties

Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity . These compounds have shown inhibitory action on FtsZ, a key cell-division protein .

Cellular Effects

Compounds with a similar core have shown anti-bacterial action against certain bacteria without any activity on other bacteria

Molecular Mechanism

It is suggested that compounds with a similar core may bind to the Vitamin K3-binding region of a homology model generated for certain proteins

Eigenschaften

IUPAC Name |

ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTDOHAWLUJHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621803 | |

| Record name | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372198-69-1 | |

| Record name | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

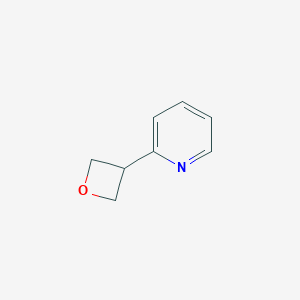

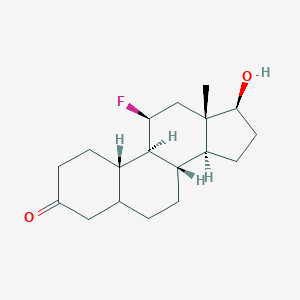

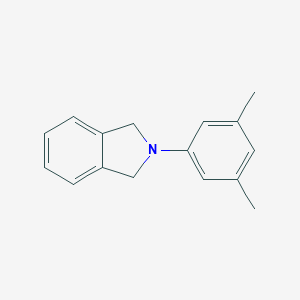

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)

![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)